molecular formula C19H23NO3 B8488237 2'-[(t-Butoxycarbonylamino)methyl]-1,1-biphenyl-4-methanol

2'-[(t-Butoxycarbonylamino)methyl]-1,1-biphenyl-4-methanol

Cat. No. B8488237
M. Wt: 313.4 g/mol
InChI Key: GCZFXLXXSJVAKS-UHFFFAOYSA-N
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Description

2'-[(t-Butoxycarbonylamino)methyl]-1,1-biphenyl-4-methanol is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-[(t-Butoxycarbonylamino)methyl]-1,1-biphenyl-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-[(t-Butoxycarbonylamino)methyl]-1,1-biphenyl-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2'-[(t-Butoxycarbonylamino)methyl]-1,1-biphenyl-4-methanol

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl N-[[2-[4-(hydroxymethyl)phenyl]phenyl]methyl]carbamate

InChI

InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-16-6-4-5-7-17(16)15-10-8-14(13-21)9-11-15/h4-11,21H,12-13H2,1-3H3,(H,20,22)

InChI Key

GCZFXLXXSJVAKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.85 g (7.00 mmol) of 2'-[(t-butoxycarbonylamino)methyl]-4-[(t-butyldiphenylsiloxy)methyl]-1,1'-biphenyl (Step D) in 25 mL of dry tetrahydrofuran under a nitrogen atmosphere was added by syringe 10.5 mL (0.530 mmol) of a 1.0M solution of tetra-n-butylammonium fluoride in tetrahydrofuran. The reaction mixture was stirred for two hours then diluted with 700 mL of diethyl ether. The mixture was washed with water (3×150 mL), saturated aqueous sodium bicarbonate (50 mL), saturated aqueous sodium chloride (50 mL), then dried over magnesium sulfate and filtered. The solvent was removed under vacuum to give an oil which was purified by column chromatography on silica gel eluting with hexanes/ethyl acetate (55:45) to afford 2.02 g (92%) of the product as a white solid (mp 89°-93° C.). 1H NMR (200 MHz, CDCl3): δ1.40 (s, 9H), 2.50 (s, 2H), 4.20 (s, 2H), 4.70 (s, 2H), 7.18-7.45 (m, 8H). FAB-MS: calculated for C19H23NO3 313; found 314 (M+H).
Name
2'-[(t-butoxycarbonylamino)methyl]-4-[(t-butyldiphenylsiloxy)methyl]-1,1'-biphenyl
Quantity
3.85 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 150 mg (0.35 mmol) of 2'-[(t-butoxycarbonylamino)methyl]-4-[(t-butyldimethylsiloxy)-methyl]-1,1'-biphenyl (Step G) in 2 mL of dry tetrahydrofuran under a nitrogen atmosphere was added by syringe 0.52 mL (0.53 mmol) of 1.0M solution of tetra-n-butylammonium fluoride in tetrahydrofuran. The reaction mixture was stirred for one hour then diluted with 100 mL of ethyl acetate. The mixture was washed with water (3×20 mL), then saturated aqueous sodium chloride, dried over magnesium sulfate and filtered. The solvent was removed under vacuum to give an oil which was purified by column chromatography on silica gel eluting with hexanes/ethyl acetate (55:45) to afford 101 mg (93%) of the product as a white solid. FAB-MS: calculated for C19H23NO3 313; found 314 (M+H). 1H NMR (200 MHz, CDCl3): 1.40 (s, 9H), 2.50 (s, 2H), 4.20 (s, 2H), 4.70 (s, 2H), 7.18-7.45 (s, 8H).
Name
2'-[(t-butoxycarbonylamino)methyl]-4-[(t-butyldimethylsiloxy)-methyl]-1,1'-biphenyl
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
93%

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